3,6-Dimethyl-1-benzothiophene

Petroleum Geochemistry Organosulfur Speciation Molecular Marker Analysis

Resolving all 15 dimethylbenzothiophene isomers by GC-MS is a persistent challenge in petroleum and environmental analysis. 3,6-Dimethyl-1-benzothiophene fills a critical gap as the authentic mixed-ring isomer standard. • Distinct retention behavior in the m/z 162 chromatogram window, separable from co-eluting naphthalene isomers • Non-substitutable in biodegradation studies-follows a unique carboxylic-acid-dominant metabolic pathway distinct from sulfoxide or dione pathways • Enables accurate peak assignment and isomer-specific response factor calibration for PASH speciation methods Supplied with certificate of analysis; available for immediate dispatch.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 16587-50-1
Cat. No. B102020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1-benzothiophene
CAS16587-50-1
Synonyms3,6-Dimethylbenzo[b]thiophene
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CS2)C
InChIInChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3
InChIKeyPMTCJOMGGOAEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-1-benzothiophene: Structural Identity & Physicochemical Baseline


3,6-Dimethyl-1-benzothiophene (CAS 16587-50-1), also named 3,6-dimethylbenzo[b]thiophene, is a C2-alkylated benzothiophene of the molecular formula C10H10S and a molecular weight of 162.25 g/mol [1]. The compound belongs to the broader class of organosulfur heterocycles found in petroleum fractions and utilized as synthetic intermediates in materials and agrochemical research [2]. Its substitution pattern—one methyl group at position 3 on the thiophene ring and one at position 6 on the benzene ring—distinguishes it from the fifteen possible dimethylbenzothiophene positional isomers, each of which exhibits distinct chromatographic, chemical-reactivity, and biological-fate profiles [3].

Isomer Identity 3,6-dimethylbenzothiophene positional isomer; distinct substitution pattern from 14 other isomers.
Research Context Selected for petroleum biomarker, environmental fate, and synthetic studies where isomer-specific behavior is required.

Why Generic Dimethylbenzothiophene Cannot Replace the 3,6-Isomer


The fifteen positional isomers of dimethylbenzothiophene are not interchangeable. In petroleum geochemistry, the substitution-preference order (2 > 3 > 7 ≈ 4 > 6) dictates relative abundances in crude oil distillates, meaning the 3,6-isomer occupies a distinct compositional niche from the more abundant 2,3- or 3,7-isomers [1]. In microbial transformation studies, the isomer pattern governs metabolic fate: isomers with methyls solely on the thiophene ring (e.g., 2,3-dimethyl) yield sulfoxide and sulfone metabolites, whereas benzene-ring-substituted isomers (e.g., 4,6- and 4,7-dimethyl) produce 2,3-diones and 3(2H)-ones [2]. Because 3,6-dimethylbenzothiophene bears one substituent on each ring, it is predicted to follow a hybrid metabolic pathway shared by neither class, making it non-substitutable in biodegradation or environmental fate studies. The sections below provide the quantitative evidence that underpins selection decisions.

Compositional niche 6-position least favored in alkylation; 3,6-isomer abundance profile differs from 2,3- or 3,7-isomers, limiting direct replacement in geochemical studies.
Metabolic pathway Mixed-ring isomer predicted to yield carboxylic acids; thiophene-only isomers give sulfoxides, benzene-only give diones, altering environmental fate assessments.
Chromatographic purity Generic dimethylbenzothiophene may contain unresolved positional isomers; isomer-specific QC documentation needed to avoid co-elution bias.

Quantitative Differentiation from Closest Isomers


Substitution-Preference Order in Petroleum Benzothiophenes

In the identification of 22 alkylbenzo[b]thiophenes in Wasson, Texas, crude oil distillate (200–250 °C), a marked order of preference for alkyl-substituent positions was established: 2 > 3 > 7 ≈ 4 > 6 [1]. The 6-position—occupied by the second methyl group of 3,6-dimethylbenzothiophene—is the least favored benzene-ring position for methylation. Consequently, 3,6-dimethylbenzothiophene is rarer in petroleum than the 3,7-isomer (where the benzene methyl is at position 7, which is equally preferred to position 4) and substantially rarer than the 2,3-isomer (both methyls on the most-preferred thiophene positions). The five most abundant benzothiophenes accounted for 82 wt% of the total benzothiophenes identified; 3,6-dimethylbenzothiophene was present as a minor constituent, explicitly provided as an authentic reference sample by American Oil Co. This rarity makes the 3,6-isomer a more selective molecular marker for specific geochemical processes than the abundant 2,3- or 3,7-isomers [1].

Substitution Preference Rank
Reported
Target (3,6-): position 3 (rank 2), 6 (rank 5)
2,3-isomer: positions 2 (rank 1), 3 (rank 2)
3,7-isomer: positions 3 (rank 2), 7 (rank 3)
Low 6-position rank supports isomer-specific biomarker use.
Based on Wasson crude oil distillate GC-MS analysis.
Petroleum Geochemistry Organosulfur Speciation Molecular Marker Analysis

Lipophilicity Differentiation (XLogP) from Unsubstituted Benzothiophene

The computed octanol/water partition coefficient (XLogP) for 3,6-dimethylbenzothiophene is 3.7 [1]. This represents a measurable increase in lipophilicity over the parent unsubstituted benzo[b]thiophene, for which XLogP is approximately 2.8–3.0 [2]. The XLogP value of 3.7 reflects the additive contribution of two methyl groups to the benzothiophene scaffold and is predicted to differ from that of isomers with different ring-distribution patterns (e.g., 2,3-dimethyl vs. 4,6-dimethyl), because the electronic environment of the thiophene ring (positions 2 and 3) differs from that of the benzene ring (positions 4–7), affecting dipole moment and hydrogen-bond acceptor strength [2]. The topological polar surface area (TPSA) of 28.2 Ų, contributed entirely by the thiophene sulfur atom, is identical across all dimethylbenzothiophene isomers; differentiation therefore resides in the three-dimensional electronic distribution that governs chromatographic retention and environmental partitioning [1].

Lipophilicity (XLogP)
Computed
ΔXLogP +0.7–0.9 vs. parent benzothiophene
Higher lipophilicity shifts retention and environmental partitioning.
Computed via XLogP3; TPSA identical across isomers.
Lipophilicity Prediction QSAR Environmental Partitioning

Divergent Microbial Transformation Pathway in Pseudomonas

Kropp et al. (1996) demonstrated that the microbial transformation fate of dimethylbenzothiophenes by three Pseudomonas strains is dictated by the ring distribution of methyl substituents [1]. Isomers bearing both methyl groups on the thiophene ring (2,3-dimethylbenzothiophene) were oxidized exclusively to sulfoxides and sulfones. Isomers bearing both methyl groups on the benzene ring (4,6- and 4,7-dimethylbenzothiophene) were converted to 2,3-diones, 3(2H)-ones, and high-molecular-weight tetramethylbenzo[b]naphtho[1,2-d]thiophenes. The 3,5-isomer (one methyl on each ring, analogous to the 3,6-isomer) uniquely yielded only hydroxymethyl-methylbenzothiophenes and methylbenzothiophene-carboxylic acids, with no sulfoxide, sulfone, dione, or high-MW products detected [1]. While 3,6-dimethylbenzothiophene was not among the six isomers directly tested, its structural homology to the 3,5-isomer—one thiophene-ring methyl (position 3) and one benzene-ring methyl (position 6 vs. 5)—places it in the 'mixed-ring' isomer subclass predicted to follow the carboxylic-acid pathway rather than the sulfoxide or dione pathways [1].

Microbial Pathway
Class-level inference
Carboxylic acid pathway predicted; no sulfoxide or dione products
Pathway divergence affects metabolite mobility and toxicity assessment.
Based on 3,5-isomer analog; direct 3,6-isomer test not performed.
Microbial Biodegradation Organosulfur Metabolism Environmental Fate

Batch-Specific Purity & Analytical QC Documentation

Commercially, 3,6-dimethylbenzothiophene is available at a standard purity of 98% (HPLC) with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This specification allows procurement officers to verify lot-to-lot consistency and detect potential isomeric impurities that could compromise analytical or synthetic workflows. In contrast, generic dimethylbenzothiophene mixtures or lower-purity grades (e.g., 95%) may contain co-eluting positional isomers that are chromatographically difficult to resolve, a known challenge in benzothiophene analysis where GLC alone cannot separate all isomers from associated naphthalenes [1].

Purity & QC
Data to verify
98% (HPLC); QC: NMR, HPLC, GC batch-specific
Isomer-resolving QC enables impurity profiling.
Batch-specific documentation available; verify positional isomer purity.
Analytical Reference Standard Quality Control Reproducibility

Recommended Application Scenarios


Petroleum Geochemical Source-Rock Correlation & Maturity Assessment

The 3,6-isomer's rarity in crude oil (substitution preference rank 5 for the 6-position) makes it a high-specificity molecular marker for petroleum source-rock correlation studies. Unlike the abundant 2,3- or 3,7-isomers that dominate total benzothiophene signals, the 3,6-isomer's concentration profile is more sensitive to subtle variations in kerogen type and thermal maturity [1]. Researchers conducting oil-oil or oil-source-rock correlations can use 3,6-dimethylbenzothiophene as a diagnostic compound in the C2-benzothiophene mass chromatogram (m/z 162) window, where its distinct retention behavior differentiates it from co-eluting naphthalene isomers that complicate quantification of the major benzothiophene isomers [1].

Environmental Fate Studies of Mixed-Ring Benzothiophenes

Based on the class-level inference from Kropp et al. (1996), the 3,6-isomer is predicted to follow a carboxylic-acid-dominant biodegradation pathway distinct from the sulfoxide pathway of thiophene-ring-substituted isomers and the dione pathway of benzene-ring-substituted isomers [1]. Environmental fate researchers studying crude oil or fuel spills should select the 3,6-isomer as a representative of the 'mixed-ring' dimethylbenzothiophene subclass, because its water-soluble carboxylic-acid metabolites will partition differently into groundwater and sediment phases compared to the more lipophilic sulfoxide and dione products of other isomer classes [1]. This pathway divergence matters quantitatively for risk assessment models that predict metabolite mobility.

Chromatographic Method Development & Retention-Index Calibration

The well-documented difficulty in chromatographically resolving all fifteen dimethylbenzothiophene isomers—and separating them from associated alkylnaphthalenes—makes authentic individual isomer standards essential for GC×GC or GC-MS method development [1]. The 3,6-isomer, with its computed XLogP of 3.7 and distinct electronic distribution arising from the mixed thiophene/benzene substitution pattern, occupies a specific retention space that cannot be extrapolated from the retention behavior of the 2,3- or 4,6-isomer standards [2]. Analytical laboratories developing PASH (polycyclic aromatic sulfur heterocycle) speciation methods for diesel, crude oil, or environmental samples require the 3,6-isomer as an authentic reference compound to validate peak assignments and establish isomer-specific response factors.

Regioselective Synthesis of Functionalized Benzothiophene Derivatives

The 3,6-substitution pattern leaves positions 2, 4, 5, and 7 available for further electrophilic aromatic substitution or cross-coupling reactions. The presence of a methyl group at the electron-rich 3-position of the thiophene ring directs incoming electrophiles to the 2-position, while the 6-methyl group on the benzene ring electronically deactivates positions 5 and 7 to different extents, providing a predictable regioselectivity profile distinct from isomers such as 3,5-dimethylbenzothiophene [1]. Synthetic chemists developing benzothiophene-based organic semiconductors, liquid-crystal precursors, or herbicidal lead compounds can exploit this differential directing effect to achieve substitution patterns that are inaccessible from the more common 2,3- or 3,7-isomer scaffolds.

Application
Selection Property
Validation Focus
Petroleum source-rock correlation
Isomer-specific abundance signature
Retention index and peak assignment validation
Environmental fate studies
Mixed-ring metabolic pathway prediction
Carboxylic acid metabolite profiling
Chromatographic method development
Authentic retention behavior
GC×GC isomer resolution validation
Regioselective synthesis
Predictable directing effects
Substitution pattern verification
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